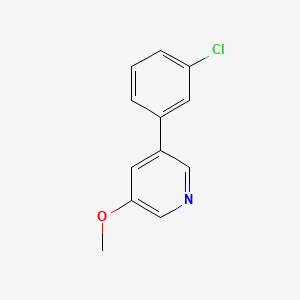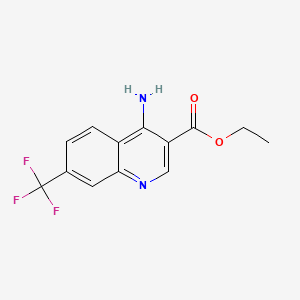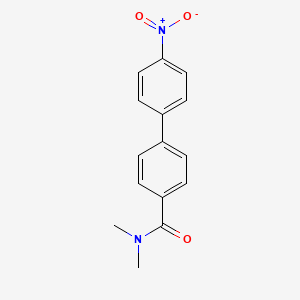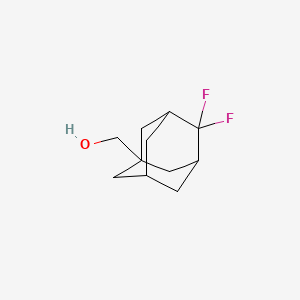
(4,4-Difluoroadamantan-1-il)metanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4,4-Difluoroadamantan-1-yl)methanol is a chemical compound that belongs to the adamantane family. Adamantane derivatives are known for their unique cage-like structure, which imparts significant stability and rigidity to the molecules. The presence of fluorine atoms in (4,4-Difluoroadamantan-1-yl)methanol enhances its chemical properties, making it a valuable compound in various scientific and industrial applications.
Aplicaciones Científicas De Investigación
(4,4-Difluoroadamantan-1-yl)methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds and polymers.
Biology: Investigated for its potential use in drug delivery systems due to its stability and ability to penetrate biological membranes.
Medicine: Explored for its antiviral and antibacterial properties, particularly in the development of new therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Difluoroadamantan-1-yl)methanol typically involves the introduction of fluorine atoms into the adamantane structure followed by the addition of a hydroxymethyl group. One common method includes the fluorination of adamantane derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The resulting difluoroadamantane is then subjected to a hydroxymethylation reaction using formaldehyde and a suitable base to yield (4,4-Difluoroadamantan-1-yl)methanol .
Industrial Production Methods
Industrial production of (4,4-Difluoroadamantan-1-yl)methanol may involve large-scale fluorination processes using continuous flow reactors to ensure efficient and consistent introduction of fluorine atoms. The hydroxymethylation step can be optimized using high-pressure reactors to increase yield and reduce reaction time. The use of catalysts and advanced purification techniques ensures the production of high-purity (4,4-Difluoroadamantan-1-yl)methanol suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
(4,4-Difluoroadamantan-1-yl)methanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: (4,4-Difluoroadamantan-1-yl)formaldehyde or (4,4-Difluoroadamantan-1-yl)carboxylic acid.
Reduction: (4,4-Difluoroadamantan-1-yl)methane.
Substitution: Various substituted adamantane derivatives depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of (4,4-Difluoroadamantan-1-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In biological systems, the compound’s fluorine atoms can enhance binding affinity to target proteins, leading to increased efficacy in therapeutic applications. The rigid adamantane structure also contributes to its stability and ability to resist metabolic degradation, prolonging its activity in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
- (4-Fluoroadamantan-1-yl)methanol
- (4,4-Dichloroadamantan-1-yl)methanol
- (4,4-Dibromoadamantan-1-yl)methanol
Uniqueness
(4,4-Difluoroadamantan-1-yl)methanol is unique due to the presence of two fluorine atoms, which impart distinct chemical properties such as increased electronegativity and stability compared to its mono-fluorinated or halogenated counterparts. The difluorinated compound exhibits enhanced reactivity in certain chemical reactions and improved biological activity, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
(4,4-difluoro-1-adamantyl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F2O/c12-11(13)8-1-7-2-9(11)5-10(3-7,4-8)6-14/h7-9,14H,1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGCZPLJOOCMNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC(C2)(CC1C3(F)F)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90735112 |
Source


|
| Record name | (4,4-Difluorotricyclo[3.3.1.1~3,7~]decan-1-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90735112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1283719-51-6 |
Source


|
| Record name | (4,4-Difluorotricyclo[3.3.1.1~3,7~]decan-1-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90735112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
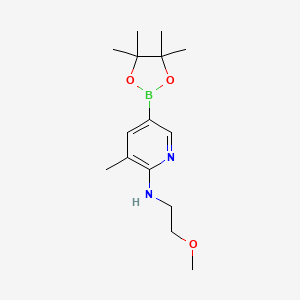
![2'-(N,N-Dimethylsulfamoyl)-5-fluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B566685.png)
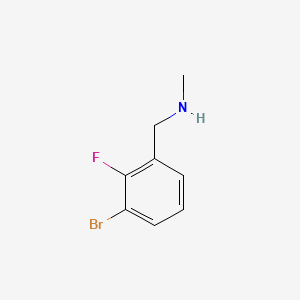

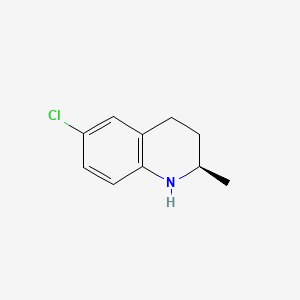
![5,7-Dichlorothieno[2,3-c]pyridine](/img/structure/B566693.png)
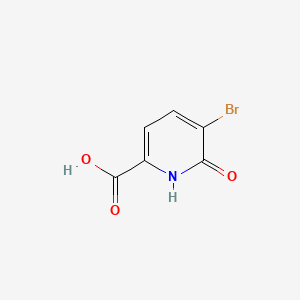
![4-(Difluoromethyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B566695.png)
![Tert-butyl 2,5-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B566696.png)
![3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid](/img/structure/B566698.png)
